molecular formula C33H37N3O7S B1193882 YNT-1310

YNT-1310

Cat. No. B1193882
M. Wt: 619.73
InChI Key: MVNBYORCXATCAJ-ZFEMXKDYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

YNT-1310 is a water-soluble analog of YNT-707 which acts as a potent orexin 1 receptor (OX1R) antagonist.

Scientific Research Applications

  • Band Structure of Odd-Mass Lanthanum Nuclei : This paper discusses the negative parity energy states in 121–131La, studied using the Projected Shell Model (PSM). The research helps explain the co-existence of prolate–oblate shapes in 125–131La isotopes, contributing to the understanding of nuclear structure properties (Sharma et al., 2014).

  • Lifetimes and Side-Feeding Population of the Yrast Band Levels in 131La : This study measured lifetimes of yrast levels in 131La and presented a model of side-feeding population. The findings aid in understanding the properties of the h11/2 band in 131La (Grodner et al., 2006).

  • Nuclear Data Sheets for A = 131 : This paper provides nuclear spectroscopic information for nuclides of mass number 131, covering elements with atomic numbers from 49 to 63. It includes data on superdeformed and highly-deformed structures in 131 Ce and 131 Pr (Khazov et al., 2006).

  • From Nuclear Medicine to Nuclear Medicine Theranostics : This paper discusses the evolution of nuclear medicine, highlighting the role of radiochemistry, radiopharmacy, and radiopharmaceutical sciences in developing treatments such as Lu-177 or Y-90 labelled DOTATOC and DOTATATE therapy (Lee, 2015).

  • Production and Clinical Applications of Radiopharmaceuticals and Medical Radioisotopes in Iran : This research details the growth of nuclear medicine in Iran, including the production of radiopharmaceuticals like I-131 for thyroid cancer treatment (Jalilian et al., 2016).

properties

Molecular Formula

C33H37N3O7S

Molecular Weight

619.73

IUPAC Name

(E)-N-((4R,4aS,7R,7aR,12bS)-3-((2-(Dimethylamino)phenyl)sulfonyl)-4a-hydroxy-9-methoxy-2,3,4,4a,5,6,7,7a-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl)-3-(furan-3-yl)-N-methylacrylamide

InChI

InChI=1S/C33H37N3O7S/c1-34(2)23-7-5-6-8-26(23)44(39,40)36-17-16-32-29-22-10-11-25(41-4)30(29)43-31(32)24(13-15-33(32,38)27(36)19-22)35(3)28(37)12-9-21-14-18-42-20-21/h5-12,14,18,20,24,27,31,38H,13,15-17,19H2,1-4H3/b12-9+/t24-,27-,31+,32+,33-/m1/s1

InChI Key

MVNBYORCXATCAJ-ZFEMXKDYSA-N

SMILES

O=C(N([C@H]1[C@@](OC2=C(OC)C=CC3=C24)([H])[C@@]54CCN(S(=O)(C6=CC=CC=C6N(C)C)=O)[C@@](C3)([H])[C@]5(O)CC1)C)/C=C/C7=COC=C7

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

YNT1310;  YNT 1310;  YNT-1310

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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